molecular formula C19H20O8S3 B11469077 tetraethyl 4-thioxo-4H-thieno[3,2-c]thiopyran-2,3,6,7-tetracarboxylate

tetraethyl 4-thioxo-4H-thieno[3,2-c]thiopyran-2,3,6,7-tetracarboxylate

Cat. No.: B11469077
M. Wt: 472.6 g/mol
InChI Key: PJZQFTAXLNFKSF-UHFFFAOYSA-N
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Description

2,3,6,7-TETRAETHYL 4-SULFANYLIDENE-4H-THIENO[3,2-C]THIOPYRAN-2,3,6,7-TETRACARBOXYLATE is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is notable for its unique structure, which includes multiple ethyl groups and a sulfanyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2,3,6,7-TETRAETHYL 4-SULFANYLIDENE-4H-THIENO[3,2-C]THIOPYRAN-2,3,6,7-TETRACARBOXYLATE, typically involves heterocyclization reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions for the condensation of thioglycolic acid derivatives with acetylenic esters .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale application of these synthetic routes. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. The choice of solvents, catalysts, and temperature control are critical factors in the industrial synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-TETRAETHYL 4-SULFANYLIDENE-4H-THIENO[3,2-C]THIOPYRAN-2,3,6,7-TETRACARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2,3,6,7-TETRAETHYL 4-SULFANYLIDENE-4H-THIENO[3,2-C]THIOPYRAN-2,3,6,7-TETRACARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6,7-TETRAETHYL 4-SULFANYLIDENE-4H-THIENO[3,2-C]THIOPYRAN-2,3,6,7-TETRACARBOXYLATE involves its interaction with various molecular targets and pathways. The compound’s sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, its unique structure allows it to interact with specific enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6,7-TETRAETHYL 4-SULFANYLIDENE-4H-THIENO[3,2-C]THIOPYRAN-2,3,6,7-TETRACARBOXYLATE stands out due to its multiple ethyl groups and the presence of a sulfanyl group, which confer distinct chemical and physical properties. These features make it particularly valuable in the development of advanced materials and pharmaceuticals .

Properties

Molecular Formula

C19H20O8S3

Molecular Weight

472.6 g/mol

IUPAC Name

tetraethyl 4-sulfanylidenethieno[3,2-c]thiopyran-2,3,6,7-tetracarboxylate

InChI

InChI=1S/C19H20O8S3/c1-5-24-15(20)9-10-12(29-13(9)17(22)26-7-3)11(16(21)25-6-2)14(30-19(10)28)18(23)27-8-4/h5-8H2,1-4H3

InChI Key

PJZQFTAXLNFKSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C(=S)SC(=C2C(=O)OCC)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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